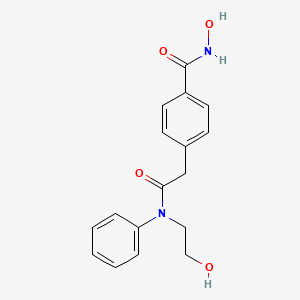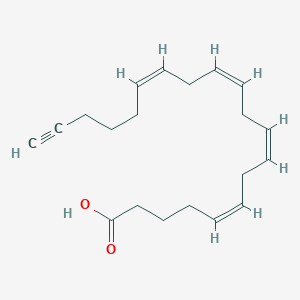
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is a complex organic compound characterized by the presence of an imidazole ring substituted with an acetyl group and a tetrahydroxybutyl side chain. The “13C6” notation indicates that the compound is labeled with six carbon-13 isotopes, which are often used in research to trace molecular pathways and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Tetrahydroxybutyl Side Chain: The tetrahydroxybutyl side chain can be attached through a multi-step process involving the protection and deprotection of hydroxyl groups to ensure selective reactions at each step.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydroxybutyl side chain can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Aldehydes or ketones depending on the specific hydroxyl group oxidized.
Reduction: Alcohols from the reduction of the acetyl group.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is used as a labeled compound to study reaction mechanisms and pathways. The carbon-13 isotopes allow researchers to trace the movement and transformation of carbon atoms during chemical reactions.
Biology
In biological research, this compound can be used to study metabolic pathways involving imidazole derivatives. The labeled carbon atoms help in tracking the incorporation and transformation of the compound within biological systems.
Medicine
In medicine, this compound may be used in drug development and pharmacokinetic studies to understand how drugs are metabolized and distributed in the body.
Industry
In industrial applications, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The acetyl group and tetrahydroxybutyl side chain can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole: Similar structure but without the carbon-13 labeling.
4-(1,2,3,4-Tetrahydroxybutyl)-imidazole: Lacks the acetyl group.
2-Acetylimidazole: Lacks the tetrahydroxybutyl side chain.
Uniqueness
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications where tracing the movement of carbon atoms is crucial. This labeling distinguishes it from other similar compounds and enhances its utility in scientific studies.
Propriétés
IUPAC Name |
1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxy(1,2,3,4-13C4)butyl]-(4,5-13C2)1H-imidazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIXFHVGKMLGQ-TXJWGFBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=N[13CH]=[13C](N1)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/new.no-structure.jpg)


![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

